1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid
Description
Properties
IUPAC Name |
1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N2O4S/c10-9(11,12)4-1-2-6-5(3-4)13-7(8(15)16)14-19(6,17)18/h1-3,7,13-14H,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVNNSBJAQRXLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(NS2(=O)=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a benzothiadiazine derivative with a trifluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the carboxylic acid group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can lead to the formation of various derivatives with different functional groups.
Scientific Research Applications
1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s reactivity and stability make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more easily. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, stabilizing the compound’s binding and enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogues
AMPA Receptor Modulators
Benzothiadiazines such as IDRA21 (7-chloro-3-methyl-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide) are well-studied positive allosteric modulators of AMPA receptors, enhancing cognitive function by potentiating glutamate signaling. Key comparisons:
- Substituents : IDRA21 has a chlorine at position 7 and a methyl group at position 3, whereas the target compound features -CF₃ at position 6 and -COOH at position 3.
- Pharmacokinetics : Fluorination at position 4 in analogues (e.g., compound 12b in ) improves metabolic stability and oral bioavailability. The carboxylic acid in the target compound may reduce blood-brain barrier (BBB) penetration compared to IDRA21, which lacks polar groups .
Table 1: AMPA Modulator Comparison
Diuretic Agents
Benzothiadiazine diuretics like bendroflumethiazide (3-benzyl-6-CF₃-7-sulfonamide) and hydroflumethiazide (6-CF₃-7-sulfonamide) act by inhibiting renal Na⁺/Cl⁻ symporters.
- Substituents: Diuretics typically have a sulfonamide (-SO₂NH₂) at position 7, critical for diuretic activity.
- Activity : Bendroflumethiazide shows potent antihypertensive effects (IC₅₀ ~10 nM for Na⁺/Cl⁻ inhibition), whereas the carboxylic acid derivative’s renal activity is unexplored .
Table 2: Diuretic Comparison
| Compound | Position 7 Group | Key Activity | Reference |
|---|---|---|---|
| Target Compound | -COOH | Not reported | |
| Bendroflumethiazide | -SO₂NH₂ | Antihypertensive | |
| Hydroflumethiazide | -SO₂NH₂ | Diuretic (IC₅₀ ~10 nM) |
Anticancer and Antimicrobial Agents
Benzothiadiazines with sulfonamide groups (e.g., compound 19 in ) exhibit cytotoxicity (GI₅₀ = 1.4–2.1 µM against leukemia and lung cancer). The target compound’s carboxylic acid may reduce cytotoxicity but could target other pathways.
- PI3Kδ Inhibitors: Novel benzothiadiazines (e.g., compound 63) with IC₅₀ values in the nanomolar range target PI3Kδ for B-cell malignancies. Structural alignment suggests the target compound’s -COOH could mimic phosphate-binding motifs in kinase inhibitors .
Table 3: Anticancer Agent Comparison
| Compound | Substituents | Target (IC₅₀/GI₅₀) | Reference |
|---|---|---|---|
| Target Compound | -CF₃ (6), -COOH (3) | Unknown | |
| Compound 19 | -SO₂NH₂ (7) | RPMI-8226 (GI₅₀ 1.4 µM) | |
| Compound 63 | -OCH₃, -NHCO | PI3Kδ (IC₅₀ 3.2 nM) |
Membrane Interaction and Solubility
Molecular dynamics simulations () reveal that benzothiadiazines with polar groups (e.g., -COOH) exhibit strong interfacial membrane binding but variable solvation.
Biological Activity
1,1-Dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxylic acid is a synthetic compound with potential biological activities. This compound belongs to a class of benzothiadiazine derivatives known for their diverse pharmacological properties. The trifluoromethyl group is often associated with enhanced biological activity and metabolic stability.
The compound's chemical structure can be summarized as follows:
- Molecular Formula : C10H6F3N3O3S
- Molecular Weight : 303.24 g/mol
- CAS Number : 931966-70-0
Research indicates that compounds within this class may exert their biological effects through various mechanisms, including:
- Inhibition of Enzymatic Activity : Some benzothiadiazine derivatives inhibit enzymes such as carbonic anhydrase and certain kinases, which play crucial roles in cellular signaling and metabolism.
- Modulation of Ion Channels : These compounds may interact with ion channels, affecting cellular excitability and neurotransmission.
Antimicrobial Activity
Several studies have reported the antimicrobial potential of benzothiadiazine derivatives. For instance, a derivative similar to 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine was evaluated for its activity against various bacterial strains. The results indicated significant inhibition zones against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 20 |
| P. aeruginosa | 18 |
Anticancer Activity
The compound has also shown promise in anticancer research. In vitro studies demonstrated that it induces apoptosis in cancer cell lines by activating caspase pathways.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
Case Studies
- Study on Antimicrobial Efficacy : A recent study investigated the antimicrobial properties of various benzothiadiazine derivatives against resistant strains of bacteria. The study found that the compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as a lead compound for antibiotic development.
- Anticancer Research : Another study focused on the anticancer effects of this compound in combination with established chemotherapeutics. The results indicated that the combination therapy significantly reduced cell viability in resistant cancer cell lines compared to monotherapy.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ⁶,2,4-benzothiadiazine-3-carboxylic acid, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclocondensation reactions. For example:
- Cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under reflux in polar aprotic solvents (e.g., DMF or THF) yields the benzothiadiazine core. The trifluoromethyl group is introduced via pre-functionalized aromatic starting materials .
- Microwave-assisted synthesis has been reported to reduce reaction times (from 12–24 hours to 1–2 hours) and improve yields (65–80%) by enhancing reaction homogeneity .
- Acid-catalyzed ring closure using HCl or H₂SO₄ is critical for forming the 1,1-dioxo (sulfone) moiety. Yields drop significantly (<30%) if stoichiometry or temperature (optimized at 80–100°C) is miscalibrated .
Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?
- NMR spectroscopy : The sulfone group (δ 3.1–3.3 ppm for CH₂ adjacent to S=O) and carboxylic acid proton (δ 12.5–13.0 ppm, broad) are diagnostic. Trifluoromethyl groups show distinct ¹⁹F NMR signals (δ -60 to -65 ppm) .
- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/0.1% formic acid) achieve >95% purity. The molecular ion [M-H]⁻ is typically observed at m/z 349–352 .
- X-ray crystallography : Single crystals grown in DMF/water mixtures confirm the planar benzothiadiazine ring and hydrogen-bonding networks involving the carboxylic acid group .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Solubility : Poor in water (<0.1 mg/mL), moderate in DMSO (10–15 mg/mL), and high in DMF (>50 mg/mL). The trifluoromethyl group enhances lipophilicity (logP ~2.8) .
- Stability : Stable at -20°C for >6 months in anhydrous DMSO. Degrades in aqueous solutions (pH >8) due to hydrolysis of the sulfone moiety. Store under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Molecular docking (AutoDock/Vina) : The carboxylic acid group forms salt bridges with basic residues (e.g., Arg/Lys), while the trifluoromethyl group engages in hydrophobic interactions. Docking scores correlate with experimental IC₅₀ values in kinase inhibition assays .
- DFT calculations : The sulfone group’s electron-withdrawing effect stabilizes the benzothiadiazine ring’s LUMO, enhancing electrophilic reactivity. This aligns with observed nucleophilic aromatic substitution (SNAr) susceptibility at position 6 .
Q. How should researchers resolve contradictions in reported melting points or spectral data?
- Polymorphism : Variations in melting points (e.g., 212°C vs. 225°C) may arise from different crystalline forms. Use differential scanning calorimetry (DSC) to identify polymorphs .
- Impurity interference : HPLC-MS can detect trace byproducts (e.g., desulfonated derivatives) that skew NMR or melting point data. Purify via recrystallization (ethanol/water) .
Q. What strategies optimize regioselectivity during functionalization of the benzothiadiazine core?
- Directed ortho-metalation : Use bulky directing groups (e.g., TMS-protected amines) to install substituents at position 7. The trifluoromethyl group at position 6 sterically hinders meta-substitution .
- Microwave-assisted C-H activation : Pd-catalyzed coupling reactions selectively modify position 4, leveraging the electron-deficient nature of the sulfone group .
Q. What in vitro assays are suitable for evaluating the compound’s biological activity?
- Kinase inhibition : Use fluorescence polarization assays (e.g., EGFR or VEGFR2) with ATP analogs. IC₅₀ values <1 µM have been reported for related benzothiadiazines .
- Apoptosis assays : Flow cytometry (Annexin V/PI staining) and caspase-3/7 activation kits assess pro-apoptotic effects in cancer cell lines .
Q. How does the trifluoromethyl group influence pharmacokinetic properties?
- Metabolic stability : The CF₃ group reduces CYP450-mediated oxidation, extending half-life (t₁/₂ >4 hours in hepatic microsomes) .
- Membrane permeability : LogD values increase by ~0.5 units compared to non-fluorinated analogs, enhancing blood-brain barrier penetration in rodent models .
Methodological Tables
Q. Table 1. Comparative Synthetic Yields Under Varied Conditions
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclocondensation | DMF | H₂SO₄ | 72 | |
| Microwave-assisted | THF | None | 85 | |
| Acid-catalyzed closure | EtOH/H₂O | HCl | 68 |
Q. Table 2. Key Spectral Data for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 3.25 (s, 2H, CH₂-SO₂), δ 12.8 (s, 1H, COOH) | |
| ¹⁹F NMR | δ -63.2 (s, CF₃) | |
| IR (KBr) | 1710 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O) |
Safety Note : Always use PPE (gloves, goggles) and work in a fume hood. The compound may release toxic SO₂ vapors upon decomposition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
